N-(2,1,3-benzothiadiazol-4-yl)acetamide
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)acetamide is a compound that belongs to the benzothiadiazole family. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications. This compound is particularly significant due to its potential use in organic electronics, photoluminescent materials, and as a building block for more complex molecules .
Mechanism of Action
Target of Action
N-(2,1,3-benzothiadiazol-4-yl)acetamide is a derivative of 2,1,3-Benzothiadiazole (BT), which is known to be a crucial acceptor unit in the development of photoluminescent compounds . These compounds are used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Therefore, the primary targets of this compound are likely to be the components involved in these electronic devices.
Mode of Action
BT and its derivatives have a strong electron-withdrawing ability, which can improve the electronic properties of the resulting organic materials when used as the core unit in molecule construction .
Biochemical Pathways
Given its role in the development of photoluminescent compounds, it may influence the pathways related to light emission in organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Result of Action
The result of the action of this compound is likely to be an improvement in the electronic properties of the organic materials in which it is incorporated . This can enhance the performance of devices such as organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)acetamide typically involves the reaction of 2,1,3-benzothiadiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.
4,7-Dibromo-2,1,3-benzothiadiazole: Commonly used as a building block in the synthesis of larger molecules and conductive polymers.
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A derivative with unique coordination properties
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)acetamide stands out due to its specific functional group, which imparts unique properties and reactivity. Its acetamide group allows for additional hydrogen bonding and interactions, making it valuable in various applications .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBDCQSQTXJVJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=NSN=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308222 | |
Record name | N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16540-61-7 | |
Record name | NSC202732 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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